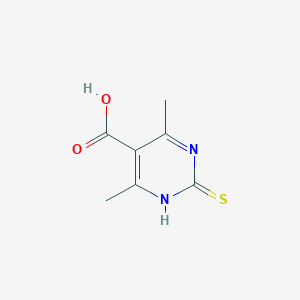
4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 3-aminocrotonate with phenylisothiocyanate and acetic anhydride . This reaction proceeds through a multicomponent reaction mechanism, resulting in the formation of the desired pyrimidine derivative.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the thioxo group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium ferricyanide in an alkaline medium.
Substitution: Various sulfur-containing reagents can be used for substitution reactions.
Major Products:
Oxidation Products: Bis(3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates.
Substitution Products: Depending on the reagent used, various substituted pyrimidine derivatives can be formed.
Scientific Research Applications
4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to bind to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, inhibiting its function . This interaction disrupts the protein’s ability to bind to nucleic acids, thereby inhibiting viral replication.
Comparison with Similar Compounds
Dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate: A sulfur-containing heterocyclic compound with similar structural features.
2-Thioxopyrimidines: Compounds with an exocyclic sulfur atom at position 2 of the pyrimidine ring.
Uniqueness: 4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both thioxo and carboxylic acid functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8N2O2S |
|---|---|
Molecular Weight |
184.22 g/mol |
IUPAC Name |
4,6-dimethyl-2-sulfanylidene-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H8N2O2S/c1-3-5(6(10)11)4(2)9-7(12)8-3/h1-2H3,(H,10,11)(H,8,9,12) |
InChI Key |
CKOXTKDRSRJCHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=S)N1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


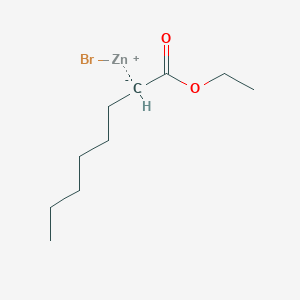
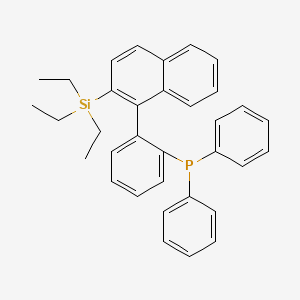
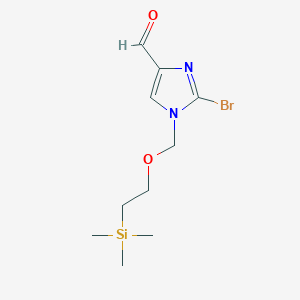
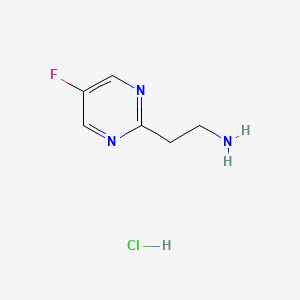
![3-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14886401.png)
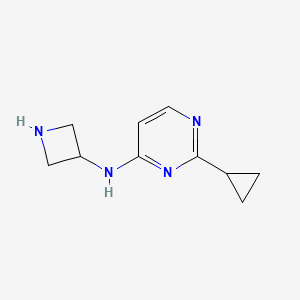

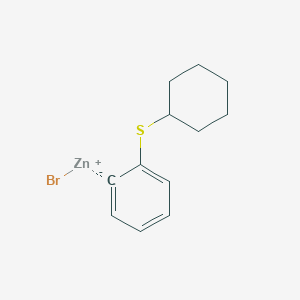
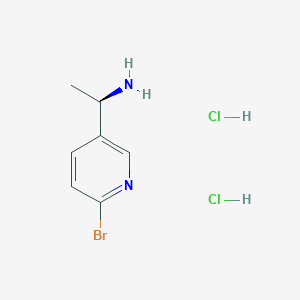
![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)

![3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane](/img/structure/B14886434.png)


